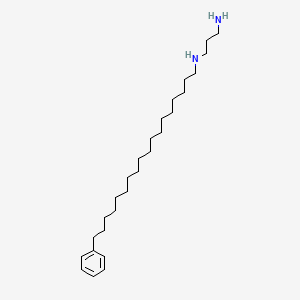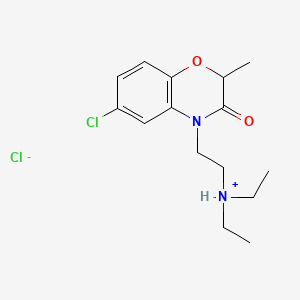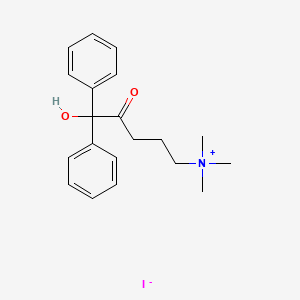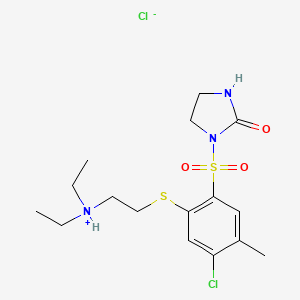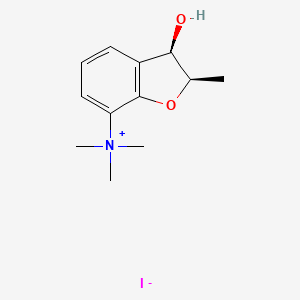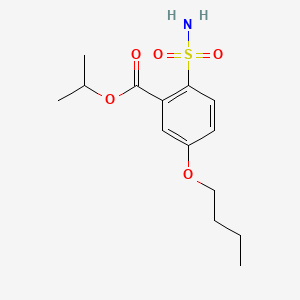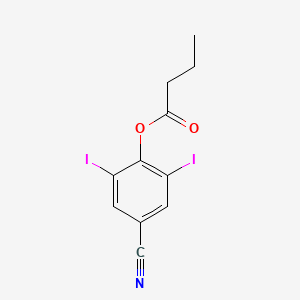
4-Cyano-2,6-diiodophenyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2,6-diiodophenyl butyrate is an organic compound with the molecular formula C11H9I2NO2. It is characterized by the presence of cyano, diiodo, and butyrate functional groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,6-diiodophenyl butyrate typically involves the reaction of 4-cyano-2,6-diiodophenol with butyric anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2,6-diiodophenyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone are used for halogen substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl butyrates.
Aplicaciones Científicas De Investigación
4-Cyano-2,6-diiodophenyl butyrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2,6-diiodophenyl butyrate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyano group can participate in nucleophilic addition reactions, while the diiodo groups can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-2,6-diiodophenol: Similar structure but lacks the butyrate group.
2,6-Diiodophenyl acetate: Similar structure but with an acetate group instead of a butyrate group.
4-Cyano-2,6-diiodobenzoic acid: Similar structure but with a carboxylic acid group instead of a butyrate group.
Uniqueness
4-Cyano-2,6-diiodophenyl butyrate is unique due to the combination of cyano, diiodo, and butyrate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
71412-25-4 |
|---|---|
Fórmula molecular |
C11H9I2NO2 |
Peso molecular |
441.00 g/mol |
Nombre IUPAC |
(4-cyano-2,6-diiodophenyl) butanoate |
InChI |
InChI=1S/C11H9I2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3 |
Clave InChI |
AKKGPRGLGMMLBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=C(C=C(C=C1I)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)

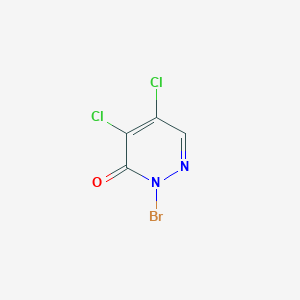

![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)



